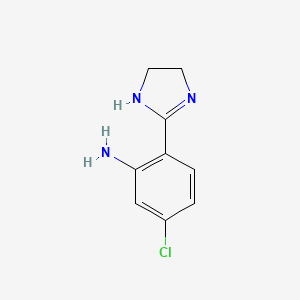
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlor-2-(4,5-Dihydro-1H-imidazol-2-yl)anilin ist eine chemische Verbindung, die zur Klasse der Imidazolderivate gehört. Imidazol ist ein fünfgliedriger heterocyclischer Rest, der drei Kohlenstoffatome und zwei Stickstoffatome enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-2-(4,5-Dihydro-1H-imidazol-2-yl)anilin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von 5-Chlor-2-nitroanilin mit Ethylendiamin, gefolgt von einer Reduktion zur Bildung des gewünschten Imidazolderivats. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und kontrollierten Temperaturen, um die Bildung des Imidazolrings zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 5-Chlor-2-(4,5-Dihydro-1H-imidazol-2-yl)anilin kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu können kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden, um sicherzustellen, dass die Verbindung die für ihre vorgesehenen Anwendungen erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-2-(4,5-Dihydro-1H-imidazol-2-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imidazolderivate mit unterschiedlichen Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln, die ihre chemischen Eigenschaften möglicherweise verändern.
Substitution: Das Chloratom in der Verbindung kann durch andere funktionelle Gruppen substituiert werden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Imidazolderivaten mit verschiedenen funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Imidazolverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
5-Chlor-2-(4,5-Dihydro-1H-imidazol-2-yl)anilin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Proteininteraktionen verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-2-(4,5-Dihydro-1H-imidazol-2-yl)anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den Zielmolekülen ab.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 5-Chlor-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amin
Einzigartigkeit
5-Chlor-2-(4,5-Dihydro-1H-imidazol-2-yl)anilin ist durch sein spezifisches Substitutionsschema einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C9H10ClN3 |
|---|---|
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H10ClN3/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H,12,13) |
InChI-Schlüssel |
BCZJUMMZMIOOPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)C2=C(C=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















